molecular formula C14H16N2O4S B2451527 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 868215-05-8

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2451527
CAS No.: 868215-05-8
M. Wt: 308.35
InChI Key: NLGGCDLCFXRZBX-UHFFFAOYSA-N
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Description

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiomorpholine ring and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiomorpholine ring. This can be achieved through the reaction of a suitable amine with a dicarbonyl compound under controlled conditions. The ethoxyphenyl group is then introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the intermediate thiomorpholine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)propionamide

Uniqueness

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of a thiomorpholine ring and an ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-2-20-11-5-3-10(4-6-11)15-12(17)7-16-13(18)8-21-9-14(16)19/h3-6H,2,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGGCDLCFXRZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)CSCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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